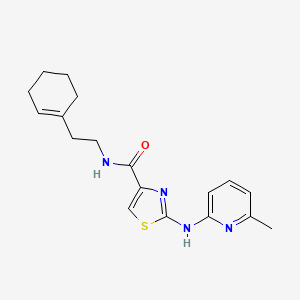
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acids under controlled conditions. The specific synthetic pathway can vary, but it often includes:
- Formation of Thiazole Ring : Utilizing thiosemicarbazone derivatives as precursors.
- Introduction of Cyclohexene and Pyridine Moieties : Achieved through nucleophilic substitutions or coupling reactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with thiazole structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 0.5 µg/mL |
| Thiazole Derivative B | P. aeruginosa | 1.0 µg/mL |
These findings suggest that the thiazole moiety contributes significantly to the antimicrobial efficacy of these compounds.
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
A study reported that this compound induced apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Caspase activation |
| A549 (Lung Cancer) | 7.5 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a comparative study, various thiazole derivatives were tested for their antimicrobial properties against standard strains. The compound showed superior activity compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent.
Case Study 2: Anticancer Properties
Another significant study involved the evaluation of this compound's effects on tumor growth in vivo using xenograft models. The results indicated a substantial reduction in tumor volume, suggesting its potential as a therapeutic agent in cancer treatment.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-6-5-9-16(20-13)22-18-21-15(12-24-18)17(23)19-11-10-14-7-3-2-4-8-14/h5-7,9,12H,2-4,8,10-11H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMTXONPWZIJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














